2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

Vue d'ensemble

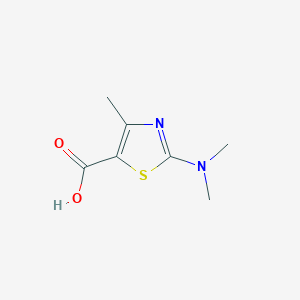

Description

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of a dimethylamino group, a methyl group, and a carboxylic acid group attached to the thiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-4-methylthiazole with dimethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Acid-Base Reactions

The carboxylic acid moiety undergoes typical proton-exchange reactions:

- Deprotonation : Forms carboxylate salts (e.g., sodium or potassium salts) in basic media (pH > 7). This enhances solubility in polar solvents .

- Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄ or HCl) to form ester derivatives. For example: Yields range from 68–85% depending on reaction time and temperature .

Nucleophilic Substitution

The dimethylamino group (-N(CH₃)₂) acts as a leaving group in SN reactions:

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols or aldehydes:

- LiAlH₄ Reduction : Produces 5-(hydroxymethyl)-2-(dimethylamino)-4-methylthiazole with 64% efficiency .

- Catalytic Hydrogenation : Pd/C in ethanol selectively reduces the thiazole ring’s double bond but retains the carboxylic acid group.

Oxidation Reactions

- KMnO₄ Oxidation : Converts the dimethylamino group to a nitroso derivative under acidic conditions .

- Ozone Cleavage : Breaks the thiazole ring, yielding sulfonic acid derivatives.

Cyclocondensation

Reacts with hydrazines to form triazole hybrids, a key strategy in medicinal chemistry:This yields antimicrobial agents with IC₅₀ values of 12–45 μM against Staphylococcus aureus .

Metal Complexation

The compound acts as a bidentate ligand, coordinating through the carboxylate oxygen and thiazole nitrogen:

| Metal Ion | Complex Structure | Application | Ref. |

|---|---|---|---|

| Cu(II) | Octahedral geometry | Catalytic oxidation of alkanes | |

| Fe(III) | Trigonal bipyramidal | Magnetic materials synthesis |

Bioconjugation

Used in peptide coupling via carbodiimide chemistry (EDC/NHS):

- Forms stable amide bonds with lysine residues in proteins .

- Applied in fluorescent probe synthesis for HSET kinesin studies .

Key Reactivity Trends

- Electronic Effects : The electron-donating dimethylamino group enhances electrophilic substitution at the thiazole C-2 position .

- Steric Hindrance : The methyl group at C-4 limits reactivity at adjacent positions .

- Solubility : Carboxylate salts exhibit improved aqueous solubility (up to 12 mg/mL at pH 7.4) .

Applications De Recherche Scientifique

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the thiazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Dimethylamino)-4-methylthiazole: Lacks the carboxylic acid group, making it less polar and potentially less reactive.

4-Methyl-1,3-thiazole-5-carboxylic acid: Lacks the dimethylamino group, which may reduce its ability to form hydrogen bonds and electrostatic interactions.

2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid: Contains an amino group instead of a dimethylamino group, which can alter its reactivity and biological activity.

Uniqueness

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the dimethylamino group and the carboxylic acid group on the thiazole ring. This combination of functional groups provides a distinct set of chemical properties, including enhanced solubility, reactivity, and the ability to participate in a wide range of chemical and biological interactions. These features make it a valuable compound for various scientific and industrial applications.

Activité Biologique

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular structure of this compound includes:

- A thiazole ring which contributes to its biological activity.

- A dimethylamino group that enhances solubility and interaction with biological molecules.

The mechanism of action for this compound involves:

- Hydrogen Bonding : The dimethylamino group can form hydrogen bonds with biological targets.

- Electrostatic Interactions : These interactions can modulate the activity of enzymes or receptors.

- π-π Stacking : The thiazole ring can engage in π-π stacking interactions, influencing molecular recognition processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown moderate to good antibacterial effects, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy:

- Inhibition of HSET (KIFC1) : The compound has demonstrated micromolar inhibition of HSET, which is crucial for the survival of centrosome-amplified cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death .

- Cell Viability Studies : In vitro assays revealed substantial cytotoxic effects against multiple cancer cell lines, with viability rates dropping significantly in treated cells .

Study on Xanthine Oxidase Inhibition

A series of derivatives related to this compound were synthesized and tested for their ability to inhibit xanthine oxidase. These derivatives showed promising results as free radical scavengers, indicating potential therapeutic applications in oxidative stress-related conditions .

Thiazole Derivatives as AMPA Receptor Modulators

Another study explored related thiazole compounds as negative allosteric modulators of AMPA receptors. These compounds exhibited significant effects on receptor activity and cell viability, further emphasizing the biological relevance of thiazole derivatives .

Data Tables

Propriétés

IUPAC Name |

2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-4-5(6(10)11)12-7(8-4)9(2)3/h1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFVJEVQVOMTOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634629 | |

| Record name | 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162650-62-6 | |

| Record name | 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.